molecular formula C20H20N4O2 B5407967 N-(4-ethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea

N-(4-ethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea

Katalognummer: B5407967
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: QNIPWEDKENVAFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-ethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea, also known as E-3810, is a small molecule inhibitor that has been developed as a potential anticancer drug. It was first synthesized in 2007 by scientists at Eisai Co. Ltd. and has since been the focus of several scientific studies.

Wirkmechanismus

The mechanism of action of N-(4-ethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea involves the inhibition of angiogenesis, which is the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. This compound targets a protein called vascular endothelial growth factor receptor 2 (VEGFR2), which is involved in the signaling pathways that promote angiogenesis. By inhibiting VEGFR2, this compound prevents the formation of new blood vessels and thereby starves the tumor of nutrients.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth. It has also been found to reduce the levels of several biomarkers associated with angiogenesis, such as VEGF and basic fibroblast growth factor (bFGF).

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-(4-ethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea as a research tool is its specificity for VEGFR2, which allows for the selective inhibition of angiogenesis. However, one limitation is that it may not be effective against all types of tumors, as some tumors may rely on other angiogenic pathways. In addition, the optimal dosage and administration of this compound for research purposes may vary depending on the specific experimental design.

Zukünftige Richtungen

There are several potential future directions for research on N-(4-ethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea. One area of interest is the development of more potent and selective inhibitors of VEGFR2, which may have improved efficacy and fewer side effects. Another direction is the investigation of this compound in combination with other therapies, such as immunotherapy or targeted therapies. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for clinical use.

Synthesemethoden

The synthesis of N-(4-ethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea involves several steps, including the reaction of 4-ethylphenylisocyanate with 4-(6-methyl-3-pyridazinyl)phenol to form the corresponding urea derivative. The final product is obtained by treating the urea derivative with hydrochloric acid.

Wissenschaftliche Forschungsanwendungen

N-(4-ethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea has been extensively studied for its potential as an anticancer drug. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and ovarian cancer. In addition, it has been found to enhance the efficacy of chemotherapy drugs when used in combination.

Eigenschaften

IUPAC Name

1-(4-ethylphenyl)-3-[4-(6-methylpyridazin-3-yl)oxyphenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-3-15-5-7-16(8-6-15)21-20(25)22-17-9-11-18(12-10-17)26-19-13-4-14(2)23-24-19/h4-13H,3H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIPWEDKENVAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC3=NN=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.